molecular formula C9H8O3 B1274271 5-Acetylsalicylaldehyde CAS No. 68840-08-4

5-Acetylsalicylaldehyde

Cat. No.: B1274271
CAS No.: 68840-08-4
M. Wt: 164.16 g/mol
InChI Key: JBZKDSMJNITUIW-UHFFFAOYSA-N
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Description

5-Acetylsalicylaldehyde, also known as 5-acetyl-2-hydroxybenzaldehyde, is an organic compound with the molecular formula C9H8O3. It is a colorless liquid used in the production of acrylates and fluorophores. This compound is notable for its low detection limit, making it ideal for analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetylsalicylaldehyde can be synthesized through various methods. One common approach involves the acetylation of salicylaldehyde. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous-flow synthesis. This method offers advantages such as precise control of reaction conditions, higher yields, and enhanced safety. The process typically involves the O-acetylation of salicylaldehyde followed by intramolecular aldol-type condensation .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylsalicylaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions often involve the use of halogens or nitrating agents under acidic or basic conditions.

Major Products:

Scientific Research Applications

5-Acetylsalicylaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of chalcones and fluorescers.

    Biology: The compound is employed in biomolecular research, particularly in the study of graveolens.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of acrylates and fluorophores.

Mechanism of Action

The mechanism of action of 5-acetylsalicylaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its reactivity and applications .

Comparison with Similar Compounds

Uniqueness: 5-Acetylsalicylaldehyde is unique due to its combination of acetyl and aldehyde functional groups, which confer distinct reactivity and applications. Its low detection limit and versatility in various chemical reactions make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

5-acetyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(11)7-2-3-9(12)8(4-7)5-10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKDSMJNITUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218945
Record name 5-Acetylsalicylaldehyde
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68840-08-4
Record name 5-Acetyl-2-hydroxybenzaldehyde
Source CAS Common Chemistry
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Record name 5-Acetylsalicylaldehyde
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Record name 5-Acetylsalicylaldehyde
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Record name 5-acetylsalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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